molecular formula C14H15N3O B2468858 2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole CAS No. 921801-17-4

2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole

Cat. No.: B2468858
CAS No.: 921801-17-4
M. Wt: 241.294
InChI Key: OXRPOKZTHCKESF-UHFFFAOYSA-N
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Description

2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.294. The purity is usually 95%.
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Scientific Research Applications

Oxadiazoles in Medicinal Chemistry

Oxadiazoles, including the 1,3,4-oxadiazole derivatives, are recognized for their utility in drug design due to their bioisosteric properties, which can replace ester and amide functionalities. These compounds exhibit significantly lower lipophilicity and improved metabolic stability, hERG inhibition, and aqueous solubility compared to their isomeric counterparts. This suggests potential for the development of novel therapeutics with enhanced pharmacokinetic profiles. The synthesis of a broad spectrum of 1,3,4-oxadiazoles under mild conditions has been elaborated, highlighting their versatility in medicinal chemistry (Boström et al., 2012).

Corrosion Inhibition

Research has demonstrated the efficacy of 1,3,4-oxadiazole derivatives in corrosion inhibition for mild steel in sulphuric acid, showing that these compounds can form protective layers on metal surfaces. This property is particularly relevant for industrial applications where corrosion resistance is crucial. The studies utilize gravimetric, electrochemical, SEM, and computational methods to elucidate the mechanisms behind their effectiveness, indicating a mixed mode of physisorption and chemisorption (Ammal et al., 2018).

Anticancer Activity

A series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles were synthesized and evaluated for their anticancer activities, with certain compounds showing promise in inhibiting the proliferation of cancer cells. This research points towards the potential of 1,3,4-oxadiazole derivatives in the development of new cancer treatments, emphasizing the importance of structural modifications for enhancing antiproliferative activity (Wang et al., 2012).

Enzyme Inhibition

The exploration of 1,3,4-oxadiazole derivatives has extended to their use as enzyme inhibitors, with studies revealing their potential in inhibiting human monoamine oxidase (MAO) A and B. This suggests their applicability in treating neurodegenerative disorders, such as Parkinson’s disease, by modulating enzymatic activity involved in neurotransmitter metabolism (Efimova et al., 2023).

Mechanism of Action

  • Mode of action

    The mode of action of indole and oxadiazole derivatives can vary greatly depending on the specific compound and its targets . Without specific information on “2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole” or “1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole”, it’s difficult to provide a detailed explanation.

    Biochemical pathways

    Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors . Again, the specific pathways affected by “this compound” or “1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole” would depend on their specific targets.

    Pharmacokinetics

    The ADME properties of a compound can greatly affect its bioavailability. Without specific information on “this compound” or “1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1h-indole”, it’s difficult to provide a detailed outline .

Properties

IUPAC Name

2-(1-methylindol-2-yl)-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9(2)13-15-16-14(18-13)12-8-10-6-4-5-7-11(10)17(12)3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRPOKZTHCKESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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